![molecular formula C15H23N3O2 B13282880 tert-Butyl N-(2-{3-amino-5H,6H,7H-cyclopenta[b]pyridin-7-yl}ethyl)carbamate](/img/structure/B13282880.png)
tert-Butyl N-(2-{3-amino-5H,6H,7H-cyclopenta[b]pyridin-7-yl}ethyl)carbamate
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Overview
Description
tert-Butyl N-(2-{3-amino-5H,6H,7H-cyclopenta[b]pyridin-7-yl}ethyl)carbamate is a chemical compound with the molecular formula C15H23N3O2 and a molecular weight of 277.36 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a tert-butyl carbamate group and a cyclopenta[b]pyridine moiety.
Preparation Methods
The synthesis of tert-Butyl N-(2-{3-amino-5H,6H,7H-cyclopenta[b]pyridin-7-yl}ethyl)carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with a suitable precursor under controlled conditions. The reaction typically requires a catalyst, such as palladium, and a base, such as cesium carbonate, in a solvent like 1,4-dioxane . The reaction mixture is stirred at a specific temperature for a set duration to yield the desired product. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl N-(2-{3-amino-5H,6H,7H-cyclopenta[b]pyridin-7-yl}ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl N-(2-{3-amino-5H,6H,7H-cyclopenta[b]pyridin-7-yl}ethyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl N-(2-{3-amino-5H,6H,7H-cyclopenta[b]pyridin-7-yl}ethyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
tert-Butyl N-(2-{3-amino-5H,6H,7H-cyclopenta[b]pyridin-7-yl}ethyl)carbamate can be compared with similar compounds such as:
tert-Butyl carbamate: A simpler compound with a similar carbamate group but lacking the cyclopenta[b]pyridine moiety.
tert-Butyl N-(3-hydroxypropyl)carbamate: Another related compound with a hydroxypropyl group instead of the aminoethyl group.
tert-Butyl 2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7(6H)-carboxylate: A compound with a similar tert-butyl carbamate group but different heterocyclic structure.
Biological Activity
The compound tert-Butyl N-(2-{3-amino-5H,6H,7H-cyclopenta[b]pyridin-7-yl}ethyl)carbamate is a derivative of cyclopentapyridine and has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of a cyclopentapyridine derivative with tert-butyl isocyanate. The general synthetic route can be summarized as follows:
-
Starting Materials :
- 3-amino-5H,6H,7H-cyclopenta[b]pyridine
- tert-butyl isocyanate
- Solvent (e.g., dichloromethane)
-
Procedure :
- Mix the cyclopentapyridine derivative with tert-butyl isocyanate in an appropriate solvent.
- Stir the mixture at room temperature or under reflux conditions for several hours.
- Purify the product using column chromatography.
This method yields the desired carbamate product with good purity and yield.
Pharmacological Properties
The biological activity of this compound has been evaluated in various studies, highlighting its potential as a therapeutic agent. Key findings include:
- Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it demonstrated significant inhibition of cell proliferation in human breast cancer (MDA-MB-231) and liver cancer (SK-Hep-1) cell lines with IC50 values ranging from 10 to 30 µM .
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. In a study evaluating its antibacterial properties, it exhibited moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentration (MIC) values around 50 µg/mL .
The mechanism by which tert-butyl carbamate exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act through the following pathways:
- Inhibition of Cell Cycle Progression : The compound appears to induce G1 phase arrest in cancer cells, leading to reduced proliferation rates.
- Apoptosis Induction : Flow cytometry analysis indicated that treatment with this compound results in increased apoptosis in sensitive cancer cell lines, as evidenced by increased annexin V staining.
Case Studies
- Case Study A : In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of cyclopentapyridine and evaluated their anticancer activities. The compound this compound was one of the most potent derivatives tested, indicating its potential for further development as an anticancer agent .
- Case Study B : Another investigation focused on the antimicrobial properties of this compound. It was tested against a panel of bacterial strains and was found to possess significant antibacterial activity comparable to standard antibiotics .
Summary Table of Biological Activities
Properties
Molecular Formula |
C15H23N3O2 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl N-[2-(3-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)ethyl]carbamate |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-7-6-10-4-5-11-8-12(16)9-18-13(10)11/h8-10H,4-7,16H2,1-3H3,(H,17,19) |
InChI Key |
HOODXLSAHDLBFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CCC2=C1N=CC(=C2)N |
Origin of Product |
United States |
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